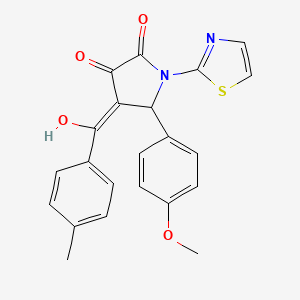

3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4Z)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-methoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O4S/c1-13-3-5-15(6-4-13)19(25)17-18(14-7-9-16(28-2)10-8-14)24(21(27)20(17)26)22-23-11-12-29-22/h3-12,18,25H,1-2H3/b19-17- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGZUANZODKRALU-ZPHPHTNESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC=CS3)C4=CC=C(C=C4)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NC=CS3)C4=CC=C(C=C4)OC)/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its anticancer, antimicrobial, and neuroprotective effects, supported by various studies and data tables.

- Molecular Formula : C23H23NO6

- Molecular Weight : 409.43 g/mol

- CAS Number : 425395-71-7

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. A study focused on thiazole derivatives demonstrated that similar compounds with thiazole moieties showed significant cytotoxic effects against various cancer cell lines, including Jurkat and U251 cells. The presence of the methoxy group in the phenyl ring was linked to enhanced activity, suggesting that structural modifications can significantly influence efficacy .

Table 1: Cytotoxicity of Thiazole Derivatives

Antimicrobial Activity

The compound's antimicrobial potential has also been evaluated. In vitro studies indicated that thiazole-containing compounds possess significant antibacterial and antifungal activities. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Table 2: Antimicrobial Efficacy of Thiazole Compounds

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Compound A | E. coli | 32 µg/mL | |

| Compound B | S. aureus | 16 µg/mL | |

| Compound C | C. albicans | 8 µg/mL |

Neuroprotective Effects

Recent studies have suggested that derivatives of this compound may exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. The mechanisms proposed include antioxidant activity and modulation of neuroinflammatory responses, which are critical in conditions like Alzheimer's disease .

Case Studies

-

Case Study on Anticancer Screening :

A screening study conducted on a library of compounds identified a derivative of this thiazole-based structure as having significant activity against multicellular spheroids, which are more representative of in vivo tumor environments. The compound demonstrated an IC50 value comparable to established chemotherapeutics, indicating its potential as a lead candidate for further development . -

Neuroprotective Mechanism Investigation :

In a model of oxidative stress-induced neuronal damage, the compound showed a marked reduction in cell death and oxidative markers. This suggests that it may act through pathways involving the modulation of reactive oxygen species (ROS) and inflammatory cytokines .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with thiazole and pyrrole moieties exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria, suggesting potential use as antibacterial agents .

Anticancer Activity

Some studies have explored the anticancer potential of similar pyrrole derivatives. These compounds have demonstrated cytotoxic effects against various cancer cell lines, likely due to their ability to interfere with cellular processes such as DNA replication and repair . The specific compound discussed may also exhibit similar properties, warranting further investigation.

Drug Development

Given its structural complexity and bioactivity, this compound is a candidate for drug development. Its ability to target specific biological pathways makes it a valuable lead compound in the search for new therapeutic agents for diseases such as cancer and bacterial infections .

Structure-Activity Relationship Studies

The structure of this compound allows for modifications that can enhance its biological activity or reduce toxicity. Researchers often conduct structure-activity relationship (SAR) studies to optimize these properties, making it a focal point in medicinal chemistry research .

Material Science

While primarily studied for its biological applications, compounds with similar structures have been explored in material science for their electronic properties and potential use in organic semiconductors or sensors due to their unique electronic configurations .

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of a series of thiazole-pyrrole derivatives against common pathogens. The results indicated that specific substitutions on the thiazole ring significantly enhanced antibacterial activity, showcasing the importance of structural modifications in developing effective antimicrobial agents .

Case Study 2: Cytotoxicity Against Cancer Cell Lines

In vitro studies assessed the cytotoxic effects of synthesized derivatives on various cancer cell lines. Results demonstrated a dose-dependent response, with some derivatives showing IC50 values comparable to established chemotherapeutics, highlighting their potential as anticancer agents .

Q & A

Basic: What are the recommended synthetic routes and purification methods for this compound?

Answer:

The compound can be synthesized via cyclization reactions under reflux conditions. A typical method involves:

- Reagents : Hydrazine hydride (5 mmol) and glacial acetic acid (20 mL) as a catalyst.

- Procedure : Reflux for 6–8 hours, monitored by TLC for reaction completion. Post-reaction, evaporate the solvent under vacuum, add crushed ice to the residue, and filter the precipitate. Purify via recrystallization using solvents like methanol or ethanol .

- Yield Optimization : Adjust stoichiometric ratios (e.g., 1:1 molar ratio of reactants) and refine reflux time based on TLC monitoring to improve yields (e.g., 46–63% reported for analogous pyrrolones) .

Basic: Which analytical techniques are most effective for structural characterization?

Answer:

A multi-technique approach is recommended:

- NMR Spectroscopy : Use - and -NMR to confirm substituent positions and stereochemistry. For example, aromatic protons in the 4-methoxyphenyl group resonate at δ 6.8–7.2 ppm .

- FTIR : Identify functional groups like hydroxyl (-OH, ~3400 cm) and carbonyl (C=O, ~1720 cm) .

- HRMS : Validate molecular weight (e.g., [M+H] at m/z 386.1232 for chloro-substituted analogs) .

- X-Ray Crystallography : Resolve crystal packing and bond angles (e.g., monoclinic system with unit cell parameters a = 6.0686 Å, b = 18.6887 Å) .

Advanced: How can computational methods elucidate electronic properties and reactivity?

Answer:

- Wavefunction Analysis : Use Multiwfn software to calculate electrostatic potential (ESP) maps, electron localization functions (ELF), and bond orders. This identifies nucleophilic/electrophilic sites (e.g., the thiazole ring’s sulfur atom as an electron-rich center) .

- Density-of-States (DOS) : Plot DOS spectra to correlate electronic transitions with UV-Vis absorption bands .

- Topology Analysis : Quantify electron density at bond critical points (e.g., ρ(r) > 0.2 a.u. for covalent bonds) .

Advanced: How can researchers resolve contradictions in synthetic yields across similar protocols?

Answer:

Discrepancies often arise from:

- Reaction Conditions : Variances in reflux temperature (e.g., 65°C vs. 80°C) or solvent polarity. Optimize using design-of-experiments (DoE) to test parameters systematically .

- Purification Methods : Compare recrystallization solvents (e.g., methanol vs. DMF/EtOH mixtures) for purity and yield trade-offs .

- Byproduct Analysis : Employ LC-MS to detect side products (e.g., unreacted hydrazine derivatives) and adjust stoichiometry .

Advanced: What strategies guide structure-activity relationship (SAR) studies for substituent effects?

Answer:

- Systematic Substituent Variation : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., -Cl) or donating (-OH) groups to assess bioactivity changes. For example, chloro-substituted analogs show altered logP values and binding affinities .

- Pharmacophore Modeling : Map 3D electrostatic and hydrophobic features to predict interactions with biological targets (e.g., enzyme active sites) .

- In Silico Docking : Use AutoDock Vina to simulate ligand-receptor binding, focusing on the thiazole and pyrrolone moieties as key pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.